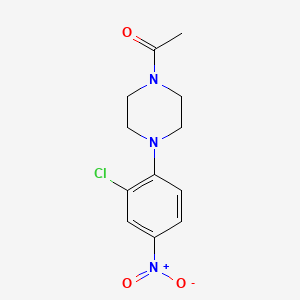

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Übersicht

Beschreibung

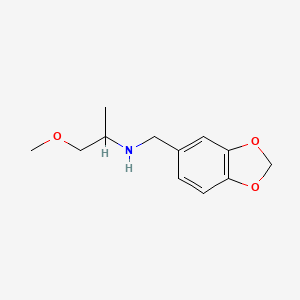

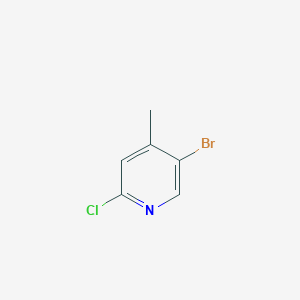

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C12H14ClN3O3 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine, can involve various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is an acetyl group (CH3CO-) and a 2-chloro-4-nitrophenyl group .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Piperazine-derived molecules, including variants like 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have demonstrated significant anticancer activities. A study by Demirağ et al. (2022) explored the structure of this molecule and its interaction with DNA, predicting strong anti-tumor effects based on molecular docking studies and DNA binding affinity (Demirağ et al., 2022).

Synthesis and Pharmaceutical Applications

- Xu Zheng (2005) and Jiang Da-feng (2010) have explored the synthetic technology of similar compounds like 1-acetyl-4-(4-hydroxyphenyl)piperazine, an important intermediate in the production of antifungal drug ketoconazole, suggesting its potential for commercial production (Xu Zheng, 2005); (Jiang Da-feng, 2010).

Antibacterial and Antifungal Efficacy

- Novel piperazine derivatives have shown potent antibacterial and antifungal properties. Mekky and Sanad (2020) synthesized 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, exhibiting significant efficacy against bacterial strains like E. coli and S. aureus, as well as biofilm inhibition activities (Mekky & Sanad, 2020).

Antihelminthic Effect Enhancement

- Modifications of related compounds, like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, have been explored to enhance their antihelminthic effects. Galkina et al. (2014) investigated the formation of water-soluble ammonium salts while retaining pharmacophoric groups, showing potential in improving biological effects (Galkina et al., 2014).

Potential in Cancer Treatment

- Piperazine derivatives have been synthesized and evaluated for their potential in treating cancer. Khanam et al. (2018) studied piperazine scaffolds combined with 2-azetidinone derivatives, observing their anti-proliferative properties and apoptosis induction in cervical cancer cells (Khanam et al., 2018).

Anticonvulsant Activity

- Preliminary studies on some 1,4-substituted piperazine derivatives by Marona et al. (2009) indicated moderate anticonvulsant activity, suggesting a potential area for further research in neuropharmacology (Marona et al., 2009).

Eigenschaften

IUPAC Name |

1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCJTLZYBAMNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387358 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

CAS RN |

101970-40-5 | |

| Record name | 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)